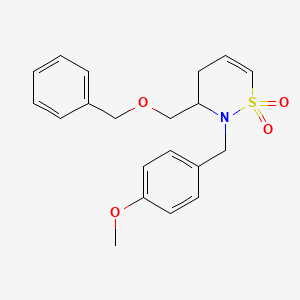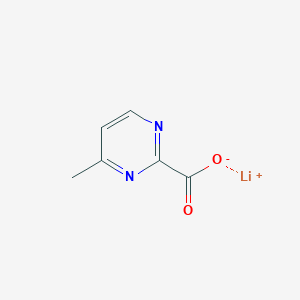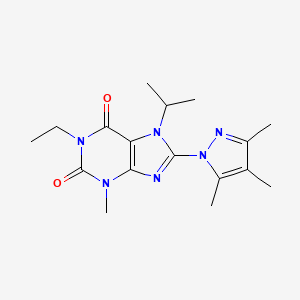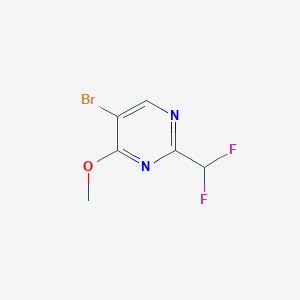![molecular formula C16H18ClN5O2 B2894123 2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol CAS No. 890894-90-3](/img/structure/B2894123.png)
2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol is a useful research compound. Its molecular formula is C16H18ClN5O2 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Solvatochromic Behavior
Research into the solvatochromic behavior and acidity constant of pyrazolo[3,4-d]pyrimidine derivatives has provided insights into how these compounds interact with different solvents. Studies have shown that the electronic spectra of azo compounds derived from this family exhibit significant shifts in their maximum absorption wavelength (λmax) when transitioning between solvents of varying polarities. This behavior is crucial for understanding solvent effects on the electronic properties of these compounds and their potential applications in dye chemistry and materials science (El-gahami et al., 2014).
Antimicrobial and Anticancer Potential
Compounds within the pyrazolo[3,4-d]pyrimidine family have been explored for their antimicrobial and anticancer activities. Novel derivatives synthesized for this purpose have shown promising results in vitro against various microbial strains and cancer cell lines, highlighting their potential as templates for developing new therapeutic agents (Hafez et al., 2016).
Molecular Engineering and Structural Analysis
The exploration of isomorphous structures within the pyrazolo[3,4-d]pyrimidine derivatives has led to a deeper understanding of the chlorine-methyl exchange rule and the impact of molecular substituents on the physical and chemical properties of these compounds. Such research aids in the rational design of molecules with desired properties for applications in materials science and pharmaceutical chemistry (Rajni Swamy et al., 2013).
Catalytic and Synthetic Applications
The catalytic properties of azolium salts have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis. The ability to undergo nucleophilic aroylation opens up new pathways for creating a wide range of structurally diverse molecules, which can have various industrial and pharmaceutical applications (Miyashita et al., 1990).
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown interactions with various proteins and receptors
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions . The resulting changes could involve alterations in the conformation or function of the target proteins, leading to downstream effects on cellular processes.
Biochemical Pathways
The downstream effects of these pathway alterations would depend on the specific roles of the affected proteins within the cell .
Result of Action
Based on its structural similarity to other compounds, it may have a range of potential effects, including alterations in protein function, changes in cellular signaling pathways, and potential impacts on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets
Propiedades
IUPAC Name |
2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-11-2-3-12(8-14(11)17)22-16-13(9-20-22)15(18-10-19-16)21(4-6-23)5-7-24/h2-3,8-10,23-24H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWFNVQILUQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)

![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)
![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)

![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)
![7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894054.png)



